

A Comprehensive Technical Guide to the Molecular Identification of 4-Nitro-N-propylbenzamide

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Compound of Interest

Compound Name: 4-Nitro-N-propylbenzamide

Cat. No.: B1595298

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This guide provides an in-depth analysis of the structural and informational identifiers for the chemical compound **4-Nitro-N-propylbenzamide**. Focusing on the core requirements of modern chemical informatics, we will dissect its SMILES and InChI notations, contextualize these with other standard identifiers, and provide a validated experimental protocol for its synthesis and characterization.

Core Chemical Identity of 4-Nitro-N-propylbenzamide

4-Nitro-N-propylbenzamide is a derivative of benzamide characterized by a nitro group at the para position (position 4) of the benzene ring and a propyl group attached to the amide nitrogen.^[1] This compound serves as a useful intermediate in organic synthesis, particularly for the preparation of corresponding amino derivatives through the reduction of the nitro group.

A precise and unambiguous representation of its molecular structure is critical for database entry, computational modeling, and regulatory documentation. The following table summarizes its key identifiers.

Identifier	Value	Source
IUPAC Name	4-nitro-N-propylbenzamide	PubChem[2]
CAS Number	2585-24-2	PubChem[2], Sigma-Aldrich
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₃	PubChem[2], Guidechem[3]
Molecular Weight	208.21 g/mol	PubChem[2], Sigma-Aldrich
Canonical SMILES	CCNC(=O)C1=CC=C(C=C1)-- INVALID-LINK--[O-]	PubChem[2]
InChI	InChI=1S/C10H12N2O3/c1-2- 7-11-10(13)8-3-5-9(6-4- 8)12(14)15/h3-6H,2,7H2,1H3, (H,11,13)	PubChem[2], Sigma-Aldrich
InChIKey	MDRVSZJDSUDYGP- UHFFFAOYSA-N	PubChem[2], Sigma-Aldrich

Deconstruction of SMILES and InChI Notations

The Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier (InChI) are the cornerstones of modern cheminformatics, providing machine-readable, text-based representations of chemical structures.

SMILES: A Linear Representation

The SMILES string for **4-Nitro-N-propylbenzamide** is CCNC(=O)C1=CC=C(C=C1)--INVALID-LINK--[O-]. [2][4] This notation can be parsed as follows:

- CCC - Represents the propyl group (CH₃-CH₂-CH₂-).
- N - The nitrogen atom of the amide group, attached to the propyl chain.
- C(=O) - The carbonyl group of the amide. The = denotes a double bond to the oxygen atom O. Parentheses enclose the branch from the carbon atom.

- C1=CC=C(C=C1) - This describes the benzene ring. C1 starts the ring, and the subsequent atoms are connected until the closing C1. The = indicates double bonds, creating the aromatic system. The parentheses () indicate a substituent on the ring.
- --INVALID-LINK--[O-] - This is the nitro group attached to the ring. The square brackets [] are used for atoms with non-standard valence, formal charges, or isotopes. [N+] is a positively charged nitrogen, double-bonded to one oxygen (=O) and single-bonded to a negatively charged oxygen [O-].

InChI: A Layered, Canonical Identifier

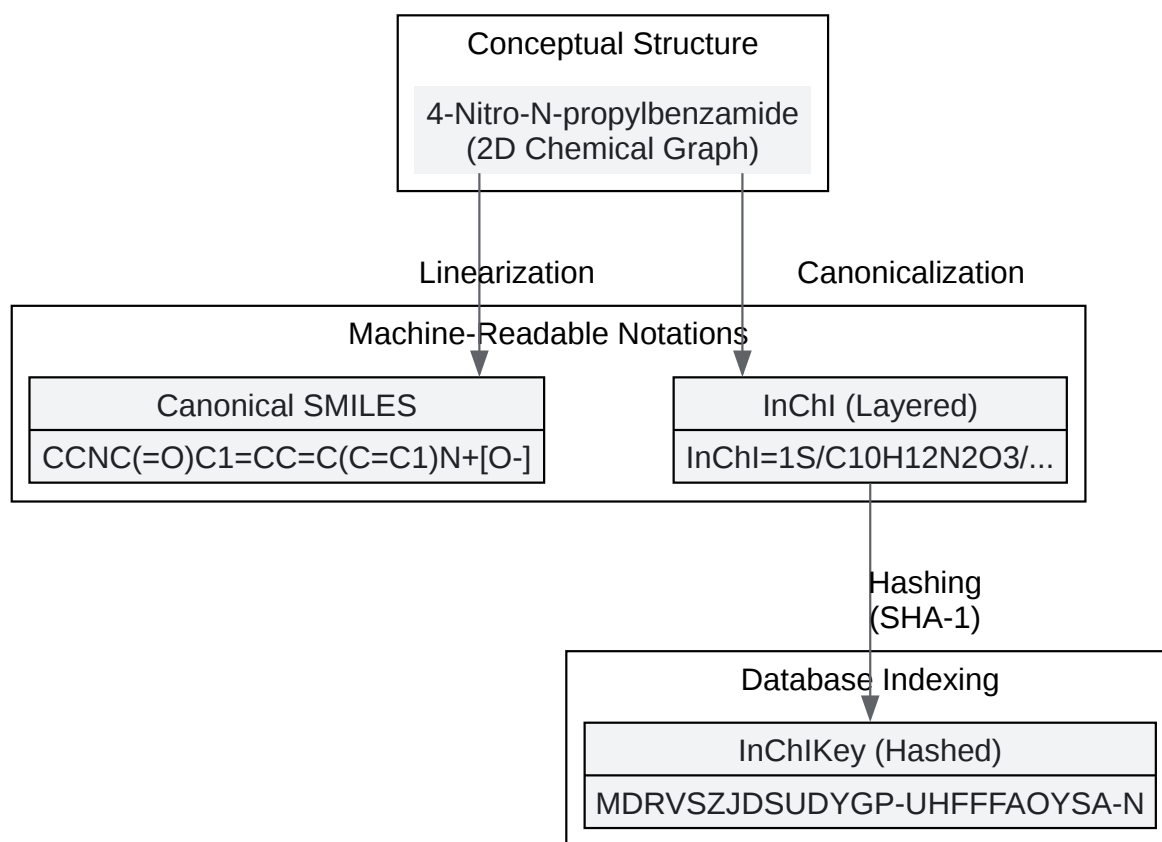
The InChI provides a more hierarchical and unique description of the molecule. For **4-Nitro-N-propylbenzamide**, the InChI is InChI=1S/C10H12N2O3/c1-2-7-11-10(13)8-3-5-9(6-4-8)12(14)15/h3-6H,2,7H2,1H3,(H,11,13).[2][3]

- InChI=1S - The prefix indicates the InChI version (1) and that it is a standard InChI (S).
- /c10H12N2O3 - The molecular formula layer.
- /c1-2-7-11-10(13)8-3-5-9(6-4-8)12(14)15 - The connectivity layer. It describes how the non-hydrogen atoms are connected. For instance, atom 1 (a carbon) is connected to atom 2, which is connected to atom 7, and so on.
- /h3-6H,2,7H2,1H3,(H,11,13) - The hydrogen layer. It specifies which atoms have attached hydrogens. 3-6H means atoms 3, 4, 5, and 6 each have one hydrogen. 7H2 means atom 7 has two hydrogens. 1H3 means atom 1 has three hydrogens. (H,11,13) indicates a mobile hydrogen is shared between atoms 11 (the amide nitrogen) and 13 (the carbonyl oxygen).

The InChIKey (MDRVSZJDSUDYGP-UHFFFAOYSA-N) is a fixed-length, hashed version of the InChI, designed for easy web searching and database indexing.^[2]

Logical Relationship of Chemical Identifiers

The following diagram illustrates the conceptual flow from the 2D chemical structure to its various linear, machine-readable notations.



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Caption: From 2D Structure to Indexed Identifier.

Experimental Protocol: Synthesis of 4-Nitro-N-propylbenzamide

The synthesis of **4-Nitro-N-propylbenzamide** is typically achieved via nucleophilic acyl substitution, a fundamental reaction in organic chemistry. The protocol below details the reaction of 4-nitrobenzoyl chloride with propylamine.^[1]

Objective: To synthesize **4-Nitro-N-propylbenzamide** from 4-nitrobenzoyl chloride and propylamine.

Materials:

- 4-Nitrobenzoyl chloride
- Propylamine
- Triethylamine (Et_3N) or other non-nucleophilic base
- Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware, magnetic stirrer, and separation funnel

Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of acyl chloride). Cool the solution to 0 °C in an ice bath.
 - **Rationale:** The reaction is exothermic; cooling prevents side reactions and ensures controlled addition. DCM is a good solvent for the reactants and is relatively inert.
- **Amine Addition:** In a separate flask, prepare a solution of propylamine (1.1 eq) and triethylamine (1.2 eq) in DCM. Add this solution dropwise to the cooled 4-nitrobenzoyl chloride solution over 15-20 minutes with vigorous stirring.
 - **Rationale:** Propylamine is the nucleophile. A slight excess ensures the complete consumption of the limiting reagent (4-nitrobenzoyl chloride). Triethylamine is a non-nucleophilic base that acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which would otherwise protonate the propylamine, rendering it non-nucleophilic.

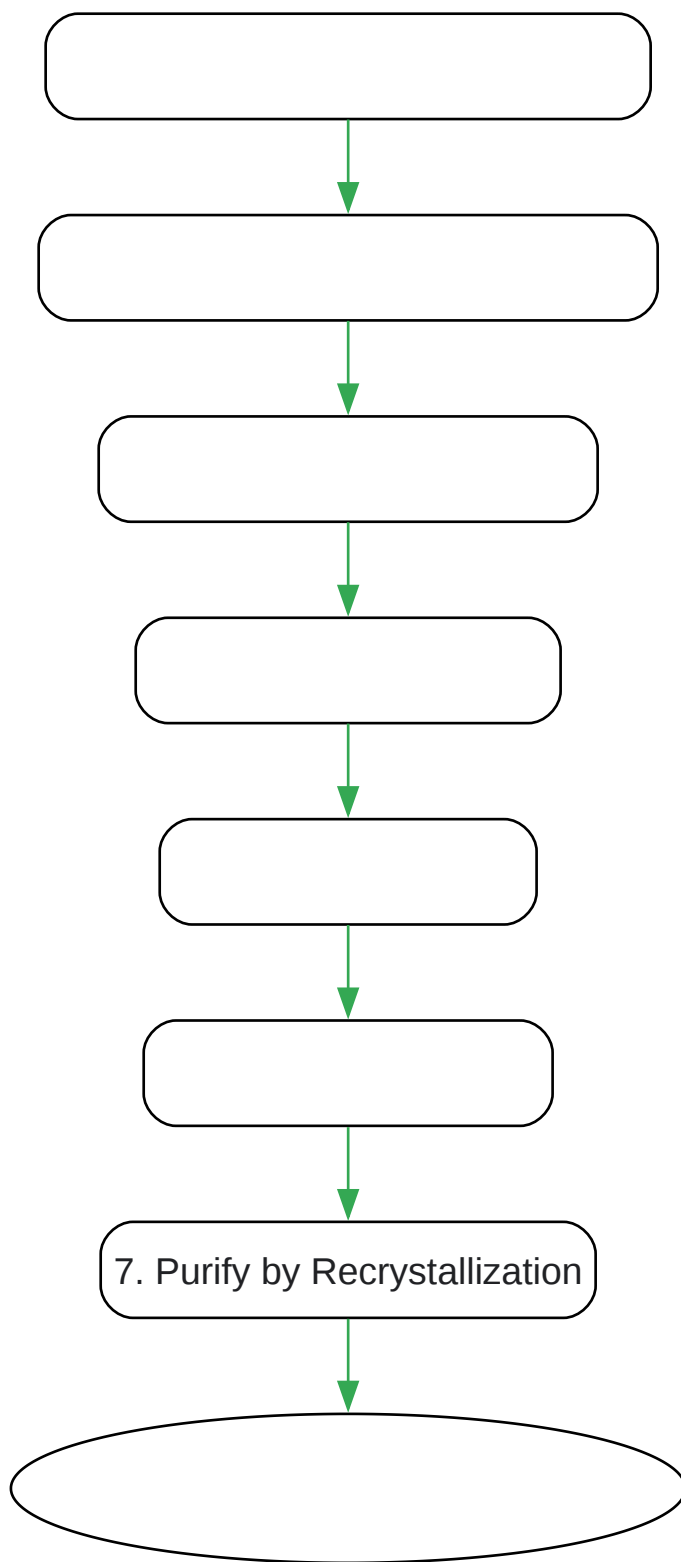
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- **Workup & Extraction:**
 - Quench the reaction by adding deionized water.
 - Transfer the mixture to a separatory funnel. Sequentially wash the organic layer with 1M HCl (to remove excess amines), saturated NaHCO₃ (to remove any remaining acid), and finally, brine (to reduce the solubility of organic material in the aqueous phase).
 - Rationale: This aqueous workup is a self-validating system. Each wash removes specific impurities, ensuring the purity of the final product.
- **Drying and Concentration:** Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield the final product, **4-Nitro-N-propylbenzamide**, as a solid.

Characterization: The identity and purity of the synthesized compound should be confirmed.

Property	Typical Value	Method
Physical Form	Solid	Visual Inspection
Melting Point	100-103 °C	Melting Point Apparatus
¹ H NMR	Spectra consistent with structure	1D NMR Spectroscopy[2]
IR Spectroscopy	Peaks for N-H, C=O, Ar-NO ₂	FTIR Spectroscopy[2]

Workflow Visualization

The synthesis and purification workflow can be visualized as a logical sequence of operations.



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Caption: Synthesis and Purification Workflow.

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